

IUPAC name and CAS number for (r)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (r)-Benzyloxymethyl-oxirane

Cat. No.: B083310

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Technical Guide: (R)-Benzyloxymethyl-oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(R)-Benzyloxymethyl-oxirane**, a key chiral building block in modern organic synthesis. It covers its chemical identity, physical properties, a detailed experimental protocol for its preparation, and its applications in the synthesis of complex molecules and pharmaceutical intermediates.

Chemical Identity and Properties

(R)-Benzyloxymethyl-oxirane, also known as (R)-(-)-Glycidyl benzyl ether, is a versatile chiral epoxide widely used in asymmetric synthesis. Its reactivity, driven by the strained oxirane ring, allows for stereospecific ring-opening reactions, making it a valuable precursor for the synthesis of enantiomerically pure compounds.

IUPAC Name: (2R)-2-(phenylmethoxymethyl)oxirane

CAS Number: 14618-80-5[1][2][3][4][5]

Synonyms: (R)-2-((Benzyloxy)methyl)oxirane[1][6], (R)-(-)-Benzyl glycidyl ether, Benzyl (R)-(-)-Glycidyl Ether, (R)-O-Benzylglycidol, (R)-(-)-1-Benzyloxy-2,3-epoxypropane[2][4][7]

Physicochemical Data

The quantitative properties of **(R)-Benzyloxymethyl-oxirane** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1] [4] [5]
Molecular Weight	164.20 g/mol	[1] [4]
Appearance	Colorless to light yellow liquid/paste	[2] [4]
Density	1.077 g/mL at 25 °C	[2] [4]
Boiling Point	130 °C at 0.1 mmHg	[2] [4]
Refractive Index	n _{20/D} 1.517	[2] [4]
Optical Rotation	[α] _{20/D} -5.4° (c=5 in toluene)	[2] [4]
Storage Temperature	2-8°C	[2] [3]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of **(R)-Benzyloxymethyl-oxirane** starting from (S)-glycidol. This method is advantageous as it directly yields the desired (R)-enantiomer.

Williamson Ether Synthesis of (R)-Benzyloxymethyl-oxirane from (S)-Glycidol

Materials:

- (S)-glycidol
- Sodium hydride (NaH), 55-60% dispersion in oil
- Benzyl bromide
- Anhydrous tetrahydrofuran (THF)

- 0.1 M Phosphate buffer (pH 6.5)
- Ethyl acetate (AcOEt)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

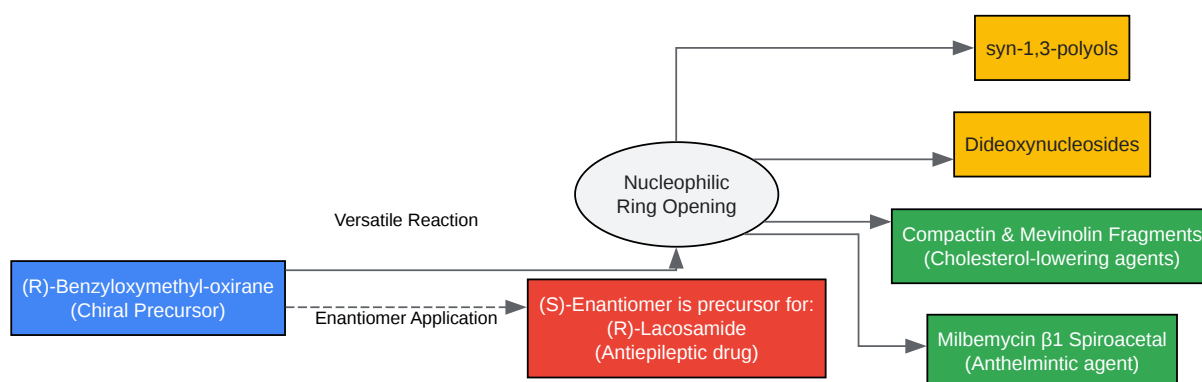
- Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add a solution of (S)-glycidol (1.0 equivalent) in anhydrous THF to the NaH suspension.
- After the addition is complete, add benzyl bromide (1.05 equivalents) to the reaction mixture at 0 °C.
- Allow the mixture to warm to room temperature and then heat to reflux. Stir the reaction mixture under reflux for approximately 19 hours.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench the reaction by carefully adding 0.1 M phosphate buffer (pH 6.5).
- Extract the aqueous layer with ethyl acetate (3 times).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude **(R)-Benzyloxymethyl-oxirane** can be purified by column chromatography on silica gel or by short path distillation under vacuum to yield a colorless liquid.[3]

Applications in Synthesis

(R)-Benzyloxymethyl-oxirane is a critical intermediate for the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to introduce a chiral C3 synthon with a protected hydroxyl group.

Synthetic Utility Workflow

The following diagram illustrates the role of **(R)-Benzyloxymethyl-oxirane** as a versatile chiral precursor in the synthesis of important molecular classes and specific therapeutic agents.



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Caption: Synthetic pathways originating from **(R)-Benzyloxymethyl-oxirane**.

This chiral building block is instrumental in preparing fragments of cholesterol-lowering agents like compactin and mevinolin.^[8] It also serves as a key starting material for the synthesis of syn-1,3-polyols and dideoxynucleosides, which are important structural motifs in medicinal chemistry.^[8] Furthermore, it has been utilized in the convergent synthesis of the spiroacetal fragment of the potent anthelmintic agent, milbemycin β 1.^[8] It is also noteworthy that the (S)-enantiomer is a crucial intermediate for the synthesis of the antiepileptic drug (R)-Lacosamide.^[8] The versatility of **(R)-Benzyloxymethyl-oxirane** continues to make it an indispensable tool for chemists engaged in the development of new therapeutics and complex molecular architectures.

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